1-(4-Fluoro-2-methoxyphenyl)cyclopropanamine
Description
1-(4-Fluoro-2-methoxyphenyl)cyclopropanamine is a cyclopropane derivative featuring an amine group attached to a cyclopropane ring substituted with a 4-fluoro-2-methoxyphenyl group. The compound combines a cyclopropane scaffold with aromatic substitution patterns that influence its electronic and steric properties. The 4-fluoro substituent is electron-withdrawing, while the 2-methoxy group is electron-donating, creating a unique electronic profile that may enhance binding interactions in biological systems.
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
1-(4-fluoro-2-methoxyphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H12FNO/c1-13-9-6-7(11)2-3-8(9)10(12)4-5-10/h2-3,6H,4-5,12H2,1H3 |
InChI Key |
XNDFQNGZBVAFOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2(CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-2-methoxyphenyl)cyclopropanamine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-fluoro-2-methoxyphenyl magnesium bromide with ethyl diazoacetate, followed by hydrolysis and amination to yield the desired cyclopropanamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoro-2-methoxyphenyl)cyclopropanamine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(4-Fluoro-2-methoxyphenyl)cyclopropanamine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-methoxyphenyl)cyclopropanamine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest involvement in neurotransmitter systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-(4-Fluoro-2-methoxyphenyl)cyclopropanamine with structurally related cyclopropanamine derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
